molecular formula C8H11NO2S B13080635 (3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid

(3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid

Cat. No.: B13080635
M. Wt: 185.25 g/mol
InChI Key: RQUGFBQKYPDSSM-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid is a compound that features a thiophene ring substituted with a methyl group at the 5-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is particularly useful for synthesizing aminothiophene derivatives.

Another method involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is known for its efficiency in producing thiophene derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simple sulfur-containing heterocycle with a five-membered ring.

    2-Aminothiophene: A thiophene derivative with an amino group at the 2-position.

    5-Methylthiophene: A thiophene derivative with a methyl group at the 5-position.

Uniqueness

(3S)-3-Amino-3-(5-methylthiophen-2-YL)propanoic acid is unique due to the presence of both an amino group and a methyl group on the thiophene ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable target for research and industrial applications .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

(3S)-3-amino-3-(5-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1

InChI Key

RQUGFBQKYPDSSM-LURJTMIESA-N

Isomeric SMILES

CC1=CC=C(S1)[C@H](CC(=O)O)N

Canonical SMILES

CC1=CC=C(S1)C(CC(=O)O)N

Origin of Product

United States

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